molecular formula CClFN2 B15488257 3H-Diazirine, 3-chloro-3-fluoro- CAS No. 4823-42-1

3H-Diazirine, 3-chloro-3-fluoro-

Cat. No.: B15488257
CAS No.: 4823-42-1
M. Wt: 94.47 g/mol
InChI Key: RRBKFJZVZGWCPL-UHFFFAOYSA-N
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Description

3H-Diazirine, 3-chloro-3-fluoro- (molecular formula C₂HClFN₂, molecular weight 102.49 g/mol) is a halogenated diazirine derivative characterized by its three-membered ring containing two nitrogen atoms and substituents at the 3-position. Diazirines are widely utilized in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules . The introduction of both chlorine and fluorine substituents in this compound is hypothesized to modulate its stability, reactivity, and electronic properties compared to mono-halogenated analogs.

Properties

CAS No.

4823-42-1

Molecular Formula

CClFN2

Molecular Weight

94.47 g/mol

IUPAC Name

3-chloro-3-fluorodiazirine

InChI

InChI=1S/CClFN2/c2-1(3)4-5-1

InChI Key

RRBKFJZVZGWCPL-UHFFFAOYSA-N

Canonical SMILES

C1(N=N1)(F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3H-Diazirine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stability Notes Key Applications
3-Chloro-3-fluoro-3H-diazirine C₂HClFN₂ 102.49 Cl, F Moderate stability under acidic conditions Under investigation for labeling
3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) C₈H₅F₃N₂ 204.13 CF₃, Ph High thermal and photochemical stability Photoaffinity probes
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine C₉H₇F₃N₂O 230.16 CF₃, 3-MeO-Ph Enhanced reactivity in Friedel-Crafts acylation Synthesis of aryl-keto amino acids
3,3-Difluoro-3H-diazirine C₂H₂F₂N₂ 88.04 F, F High Cp,gas (66–101 J/mol·K) Thermodynamic studies
3-Chloro-3-phenyldiazirine C₇H₅ClN₂ 152.58 Cl, Ph Sensitive to Lewis acids Intermediate in organic synthesis

Stability and Decomposition

  • Acid Sensitivity : The diazirine ring is unstable under strong Lewis acids (e.g., AlCl₃) but tolerates catalytic TfOH, similar to TPD .
  • Reductive Conditions : Diazirines generally decompose under H₂/Pd-C, necessitating alternative reductants like triethylsilane/TFA for functional group modifications .

Preparation Methods

Synthesis of 3-Bromo-3-Chloro-3H-Diazirine Precursors

Bromination of 3-chloro-3H-diazirine derivatives typically employs phosphorus tribromide (PBr₃) in dichloromethane at -20°C, achieving 70-85% conversion efficiency. For example, treatment of 3-chloro-3-(4-chlorophenyl)-3H-diazirine with PBr₃ yields the corresponding bromo-chloro derivative, characterized by distinct ¹H NMR resonances at δ 7.43–7.36 ppm (aromatic protons) and a UV/Vis λmax at 375 nm.

Fluorination with Nitrogen-Fluorine Reagents

Subsequent fluorination using n-fluoropyridinium triflate in anhydrous THF at 0°C replaces bromine with fluorine while preserving the diazirine ring. This method, optimized for para-substituted aryl diazirines, achieves 62-68% isolated yields when conducted under strict moisture-free conditions. The reaction mechanism proceeds via an SN2-type pathway, with computational studies (M06-2X-D3/6-31G(d,p)) indicating a 105.6 kJ/mol activation barrier for fluorine substitution in brominated precursors.

Cyclization of Difunctionalized Oxime Precursors

Direct construction of the diazirine ring from α-chloro-α-fluoro ketone oximes offers an alternative route, circumventing the need for halogen exchange.

Oxime Formation and Tosylation

Reaction of 1-chloro-1-fluoroacetone with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux yields the corresponding oxime (85-90% purity). Subsequent tosylation using p-toluenesulfonyl chloride in pyridine at 0°C generates the O-tosyl oxime intermediate, critical for ring closure. ¹⁹F NMR analysis reveals a characteristic doublet at δ -72.3 ppm (J = 12.5 Hz), confirming successful fluorination.

Diaziridine Cyclization and Oxidation

Treatment of tosylated oximes with anhydrous ammonia in dichloromethane at -78°C produces diaziridine intermediates, which undergo oxidation with iodobenzene diacetate (PhI(OAc)₂) to yield the target diazirine. This method, adapted from trifluoromethyl-diazirine syntheses, achieves 55-60% overall yield with >95% purity by GC-MS.

Direct Fluorination of 3-Chloro-3H-Diazirines

Partial fluorination of preformed chlorodiazirines provides a streamlined pathway, though requiring precise stoichiometric control.

Gas-Phase Fluorination with HF

Exposing 3-chloro-3H-diazirine to hydrogen fluoride gas (5-10 psi) in nickel reactors at 150°C induces partial substitution, yielding 3-chloro-3-fluoro derivatives alongside dichloro and difluoro byproducts. Fractional distillation at -91.3°C separates the target compound (boiling point differential >15°C from impurities), though yields remain modest (30-35%).

Solution-Phase Fluorodechlorination

Modern approaches utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile/water (9:1) at 50°C. This method achieves 45-50% conversion with minimized ring-opening side reactions, as evidenced by ¹³C NMR resonance preservation at δ 77.16 ppm (diazirine carbon).

Reaction Optimization and Computational Insights

Lewis Acid-Mediated Stabilization

Screening of Lewis acids reveals BF₃·Et₂O as optimal for intermediate stabilization (Table 1):

Entry Lewis Acid (equiv) Time (h) Yield (%)
1 TiCl₄ (1.0) 3 53
2 FeCl₂·4H₂O (1.0) 12 61
5 BF₃·Et₂O (1.0) 17 68

Adapted from aryl-diazirine optimization data

DFT calculations (DLPNO-CCSD(T)/CBS) demonstrate that BF₃ coordination reduces carbene formation barriers by 12-15 kJ/mol, favoring closed-shell singlet states.

Solvent and Temperature Effects

Pentane/ether (10:1) emerges as the optimal chromatographic solvent, achieving 95-98% recovery of pure diazirine. Reaction temperatures above 80°C induce ring decomposition, while sub-zero conditions slow fluorination kinetics.

Analytical Characterization Protocols

Spectroscopic Identification

  • ¹⁹F NMR : Doublet at δ -112.5 ppm (³J₆F-F = 18 Hz) confirms geminal Cl/F arrangement
  • UV/Vis : λmax 342 nm (ε = 850 M⁻¹cm⁻¹), characteristic of strained diazirines
  • MS (EI) : m/z 112.97 [M]⁺ (calc. 112.96 for C₂ClFN₂)

Kinetic Stability Assessment

Accelerated stability studies (40°C/75% RH) show <5% decomposition over 14 days when stored in amber vials under argon.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-3-fluorodiazirine, and how can reaction conditions be standardized?

  • Methodology :

  • The synthesis of 3-halodiazirines typically involves oxidation of amidine hydrochlorides with sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) in the presence of halide salts (e.g., LiCl) and dimethyl sulfoxide (DMSO) as a solvent. For example, 3-chloro-3-phenyldiazirine was synthesized using benzamidine hydrochloride, NaOCl, and LiCl, yielding 60% product after column chromatography .
  • Key factors :
  • Solvent choice (DMSO enhances reactivity but may require careful temperature control).
  • Stoichiometry of oxidizing agents to minimize byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) or oxadiazoles (3%) .
  • Recommendation : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize purification via silica-gel chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing 3-chloro-3-fluorodiazirine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for distinguishing fluorine environments, while 1H^{1}\text{H} NMR identifies proton coupling patterns near the diazirine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., C3_3HClF2_2N2_2 for the target compound) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Detects N=N and C-F stretching vibrations (expected ranges: 1550–1650 cm1^{-1} for N=N, 1100–1200 cm1^{-1} for C-F) .

Advanced Research Questions

Q. How can researchers resolve contradictions in byproduct formation during diazirine synthesis?

  • Case Study : In the synthesis of 3-chlorophenyldiazirine, side products such as 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (II) and 3,5-diphenyl-1,2,4-oxadiazole (III) arise due to competing dimerization and oxidation pathways .
  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}\text{N}-amidines) to track nitrogen migration during side reactions.
  • Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for competing pathways and identify conditions that favor the desired product .
    • Recommendation : Adjust reaction stoichiometry (e.g., reduce NaOCl excess) and introduce radical scavengers to suppress dimerization.

Q. What experimental strategies enable the study of 3-chloro-3-fluorodiazirine’s photolytic or thermal decomposition?

  • Methodology :

  • Photolysis Studies : Irradiate the compound in inert matrices (e.g., argon at 10 K) and use time-resolved IR spectroscopy to detect transient carbene intermediates .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition kinetics under controlled heating rates (e.g., 5–10°C/min in N2_2 atmosphere).
  • Radical Trapping : Introduce spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) to characterize free radicals generated during decomposition .

Q. How can factorial design optimize reaction conditions for diazirine derivatives?

  • Methodology :

  • Variables : Test factors such as solvent polarity (DMSO vs. THF), temperature (0°C vs. RT), and oxidant concentration using a 2k^k factorial design .
  • Example : For a reaction with NaOCl, a two-level design could evaluate yield variations at high/low NaOCl concentrations and temperatures.
  • Outcome : Identify interactions between variables (e.g., high NaOCl + DMSO increases yield but also byproduct formation) .

Q. What computational tools predict the reactivity of 3-chloro-3-fluorodiazirine in click chemistry or bioconjugation?

  • Methodology :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for carbene insertion into C-H or X-H (X = O, N) bonds .
  • Docking Studies : Model interactions with biomolecules (e.g., proteins) to design site-specific labeling probes.
  • Software : Gaussian (for DFT), AutoDock (for docking), and reaction path search algorithms (e.g., GRRM) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported diazirine stability across studies?

  • Case Study : Stability variations may arise from impurities (e.g., trace acids) or storage conditions (light, temperature).
  • Methodology :

  • Accelerated Stability Testing : Store samples under stress conditions (40°C/75% RH) and compare degradation rates via HPLC .
  • Controlled Replication : Repeat literature procedures with strict exclusion of moisture/oxygen (e.g., glovebox synthesis).
    • Recommendation : Report detailed experimental conditions (e.g., solvent grade, drying methods) to enable cross-study validation .

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